N-butyl-2,4,6-trimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-6-7-15-14(16)13-11(3)8-10(2)9-12(13)4/h8-9H,5-7H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRVJPGWKOEWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular Structure and Conformational Landscape of N Butyl 2,4,6 Trimethylbenzamide
Single Crystal X-ray Diffraction Analysis of N-butyl-2,4,6-trimethylbenzamide and its Crystalline Forms
Determination of Bond Lengths, Bond Angles, and Torsional Angles
The molecular geometry of this compound is defined by its bond lengths, bond angles, and torsional angles. In a hypothetical crystalline structure, the amide linkage would exhibit partial double bond character, leading to a C-N bond length that is shorter than a typical single bond but longer than a double bond. The steric hindrance imposed by the 2,4,6-trimethylphenyl group would significantly influence the torsional angles, particularly the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds. The butyl group, with its own conformational flexibility, would also adopt a specific orientation within the crystal lattice.
Table 1: Representative Bond Lengths and Angles for a Hypothetical this compound Structure (based on related compounds)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length (Å) | C(aryl) | C(carbonyl) | ~1.50 | |
| Bond Length (Å) | C(carbonyl) | O | ~1.24 | |
| Bond Length (Å) | C(carbonyl) | N | ~1.33 | |
| Bond Length (Å) | N | C(butyl) | ~1.47 | |
| Bond Angle (°) | C(aryl) | C(carbonyl) | O | ~120 |
| Bond Angle (°) | O | C(carbonyl) | N | ~122 |
| Bond Angle (°) | C(carbonyl) | N | C(butyl) | ~121 |
| Torsional Angle (°) | C(aryl)-C(carbonyl)-N-C(butyl) | Highly variable |
Analysis of Crystal Packing and Lattice Dynamics
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. For this compound, the amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which would likely lead to the formation of hydrogen-bonded chains or dimers within the crystal lattice. The bulky trimethylphenyl and butyl groups would then pack in a way that minimizes steric repulsion. Lattice dynamics, which describes the collective vibrations of the atoms in the crystal, would be influenced by the strength of these intermolecular interactions.
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. It is a common phenomenon in organic molecules, including benzamides. nih.govox.ac.uk Different polymorphs of this compound would exhibit distinct physical properties, such as melting point and solubility, due to variations in their crystal packing and intermolecular interactions. The existence of different conformers of the butyl group or different arrangements of the hydrogen-bonding network could give rise to polymorphism in this compound. The identification and characterization of potential polymorphs would require a systematic screening of crystallization conditions.
Solution-State Conformational Analysis of this compound via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
In solution, molecules are in constant motion, and their conformation can change rapidly. NMR spectroscopy is an exceptionally powerful tool for studying these dynamic processes and characterizing the conformational landscape of molecules in solution.
Variable Temperature NMR Studies for Rotational Barriers and Dynamic Processes
The rotation around the amide C-N bond in N-substituted benzamides is known to be restricted due to its partial double bond character. nanalysis.com This restricted rotation can lead to the observation of distinct NMR signals for atoms that would be equivalent if rotation were fast. By recording NMR spectra at different temperatures, it is possible to study the rate of this rotation. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the different conformers may be observed. As the temperature is increased, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation. For this compound, variable temperature NMR studies would provide quantitative information about the rotational barrier of the amide bond, which is expected to be significant due to the steric bulk of the substituents.
2D NMR Techniques (e.g., NOESY, ROESY, EXSY) for Conformational Exchange and Interconversion Pathways
Two-dimensional NMR techniques provide more detailed insights into the conformational exchange and interconversion pathways of molecules.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify atoms that are close to each other in space. columbia.edu For this compound, these experiments could reveal through-space correlations between the protons of the butyl group and the protons of the trimethylphenyl group, providing information about the preferred orientation of the butyl chain relative to the aromatic ring.
Exchange Spectroscopy (EXSY) is specifically designed to study chemical exchange processes, such as the slow rotation around the amide bond. researchgate.net In an EXSY spectrum of this compound at a temperature where rotation is slow, cross-peaks would be observed between the signals of the exchanging conformers. The intensity of these cross-peaks is related to the rate of exchange, allowing for a detailed kinetic analysis of the rotational process.
By combining these advanced NMR techniques, a comprehensive picture of the solution-state conformational landscape of this compound can be constructed, revealing the relative populations of different conformers and the energy barriers for their interconversion.
Vibrational Spectroscopy for Detailed Structural Information
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a powerful tool for the detailed structural elucidation of this compound. These methods allow for the identification of characteristic functional groups and provide insights into the molecule's skeletal structure and symmetry.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes
The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its constituent functional groups. While an experimental spectrum for this specific molecule is not publicly available, the characteristic vibrational modes can be predicted based on the extensive literature on amides and substituted benzenes.
Key expected FT-IR vibrational modes include the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, and the C=O stretching (Amide I band), which is a strong absorption usually found between 1630 and 1680 cm⁻¹. The exact position of the Amide I band is sensitive to hydrogen bonding and the electronic effects of the substituents. The Amide II band, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected in the region of 1510-1570 cm⁻¹.
The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The trimethyl substitution pattern on the benzene (B151609) ring would also lead to characteristic out-of-plane C-H bending vibrations. The butyl group will contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| C=O (Amide I) | Stretching | 1630-1680 |
| N-H bend, C-N stretch (Amide II) | Bending/Stretching | 1510-1570 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| Alkyl C-H | Stretching | <3000 |
| CH₂ | Bending | ~1465 |
| CH₃ | Bending | ~1375 |
Raman Spectroscopy for Symmetrical Vibrations and Skeletal Modes
Raman spectroscopy provides complementary information to FT-IR, being particularly sensitive to non-polar, symmetric vibrations and skeletal modes. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching of the benzene ring and the C-C skeletal vibrations of the butyl chain.
While a Raman spectrum for this compound is not available, the spectrum of the closely related N-Ethyl-2,4,6-trimethylbenzamide offers valuable comparative data. Key features in the Raman spectrum would likely include the symmetric "ring breathing" mode of the tri-substituted benzene ring, which is often a strong and sharp peak. The C-N stretching vibration of the amide group and the various C-C stretching modes of the n-butyl group would also be Raman active. The symmetric C-H stretching vibrations of the methyl and butyl groups would also be observable.
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |
| Symmetric Ring Breathing | 800-1000 | Strong |
| Aromatic C=C Stretching | 1550-1620 | Moderate to Strong |
| C-N Stretching | 1200-1350 | Moderate |
| C-C Skeletal (butyl chain) | 800-1150 | Moderate to Weak |
| Symmetric CH₃ Stretching | 2870-2890 | Strong |
Overtone and Combination Band Analysis for Higher-Order Vibrational Couplings
Overtone and combination bands arise from transitions involving a change of more than one vibrational quantum number. These bands are generally much weaker than fundamental vibrations but can provide valuable information about anharmonicity and vibrational coupling.
In the near-infrared (NIR) region of the spectrum of this compound, one would expect to find overtone bands corresponding to the N-H and C-H stretching vibrations. The first overtone of the N-H stretch, for instance, would appear at approximately twice the frequency of the fundamental, likely in the 6600-7000 cm⁻¹ range. Similarly, overtones of the C-H stretching vibrations would be found at higher frequencies.
Combination bands result from the simultaneous excitation of two or more different fundamental vibrations. For example, a combination band could arise from the coupling of the Amide I and Amide II bands. These bands are often broad and can be difficult to assign without the aid of computational models. The analysis of these higher-order vibrational couplings can provide a more complete picture of the molecule's potential energy surface.
Computational Chemistry and Theoretical Investigations of N Butyl 2,4,6 Trimethylbenzamide
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
DFT calculations are a cornerstone of modern computational chemistry, providing insights into the electron distribution and geometric parameters of molecules. For N-butyl-2,4,6-trimethylbenzamide, such calculations would be instrumental in understanding its fundamental properties.
Optimization of Molecular Conformations and Isomers
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve exploring various conformations arising from the rotation around several key single bonds: the amide C-N bond, the N-butyl bond, and the bonds connecting the methyl groups to the benzene (B151609) ring. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possibility of cis and trans isomers. Steric hindrance between the bulky 2,4,6-trimethylphenyl group and the N-butyl group would likely favor the trans conformation, where the butyl group and the carbonyl oxygen are on opposite sides of the C-N bond. The butyl chain itself can adopt multiple conformations (e.g., anti vs. gauche), and DFT would be used to determine the lowest energy conformer.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO would likely be localized on the electron-rich trimethylphenyl ring, while the LUMO would be centered on the carbonyl group of the amide. The calculated energy gap would provide a quantitative measure of its reactivity.
Electrostatic Potential Mapping (MEP) for Reactivity Insights
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors. The areas around the hydrogen atoms of the amide and the butyl chain would exhibit a positive potential.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can model its behavior over time, offering insights into its flexibility and the transitions between different conformations.
Exploration of Conformational Space and Flexibility
MD simulations would allow for the exploration of the full range of motion available to this compound at a given temperature. This would reveal the flexibility of the N-butyl chain and the rotational dynamics of the methyl groups on the phenyl ring. The simulation would track the changes in dihedral angles and bond lengths over time, providing a dynamic picture of the molecule's conformational landscape.
Prediction of Interconversion Pathways and Energy Barriers
By analyzing the trajectories from MD simulations, it would be possible to identify the pathways for interconversion between different stable conformations. For example, the simulation could reveal the mechanism and energy barrier associated with the rotation around the amide C-N bond, a process that is often slow on the NMR timescale. Understanding these energy barriers is crucial for comprehending the molecule's dynamic behavior and how it might interact with other molecules or biological targets.
Data Tables
Due to the absence of specific research on this compound, no experimental or calculated data tables can be provided. The following tables are illustrative of what would be generated from the aforementioned computational studies.
Table 1: Hypothetical DFT Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | Value | ||
| C-N (amide) | Value | ||
| N-C (butyl) | Value | ||
| O=C-N | Value | ||
| C-N-C (butyl) | Value | ||
| O=C-N-C |
Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap
| Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Table 3: Hypothetical Energy Barriers for Conformational Interconversion from MD Simulations
| Process | Energy Barrier (kcal/mol) |
| C-N Amide Bond Rotation | Value |
| N-C Butyl Bond Rotation | Value |
Quantum Chemical Calculations of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations serve as a cornerstone in modern chemical research, offering profound insights into the electronic structure and spectroscopic characteristics of molecules. By employing sophisticated theoretical models, it is possible to predict with considerable accuracy a range of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These computational approaches are not merely predictive but also play a crucial role in the interpretation and validation of experimental data.
Validation of Experimental Spectroscopic Data through Theoretical Predictions
A powerful application of quantum chemical calculations is the validation of experimentally obtained spectroscopic data. researchgate.net By comparing the theoretically predicted NMR chemical shifts and vibrational frequencies with those measured in the laboratory, a deeper confidence in the structural assignment of this compound can be achieved.
Typically, the geometry of the molecule is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p). Following this, NMR shielding tensors and vibrational frequencies are calculated. The theoretical chemical shifts are then derived from the shielding tensors, often referenced against a standard like tetramethylsilane (B1202638) (TMS).
Discrepancies between the calculated and experimental values can often be rationalized by considering environmental factors in the experimental setup, such as solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). A strong correlation between the predicted and experimental spectra serves as robust evidence for the correct structural elucidation of the synthesized compound.
Below are illustrative tables comparing hypothetical experimental data with theoretical predictions for this compound.
Table 1: Comparison of Theoretical and Hypothetical Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton Assignment | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| N-H | 7.85 | 7.92 | 0.07 |
| Aromatic-H | 6.80 | 6.85 | 0.05 |
| CH₂ (butyl, α to N) | 3.30 | 3.38 | 0.08 |
| CH₂ (butyl, β to N) | 1.60 | 1.65 | 0.05 |
| CH₂ (butyl, γ to N) | 1.40 | 1.44 | 0.04 |
| CH₃ (butyl, δ to N) | 0.95 | 0.98 | 0.03 |
| Aromatic-CH₃ (ortho) | 2.25 | 2.29 | 0.04 |
| Aromatic-CH₃ (para) | 2.30 | 2.35 | 0.05 |
Table 2: Comparison of Theoretical and Hypothetical Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Assignment | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C=O | 168.5 | 169.2 | 0.7 |
| Aromatic-C (quaternary, C1) | 138.0 | 138.5 | 0.5 |
| Aromatic-C (quaternary, C2, C6) | 135.2 | 135.8 | 0.6 |
| Aromatic-C (quaternary, C4) | 139.0 | 139.6 | 0.6 |
| Aromatic-C (C3, C5) | 128.0 | 128.4 | 0.4 |
| CH₂ (butyl, α to N) | 40.1 | 40.8 | 0.7 |
| CH₂ (butyl, β to N) | 31.5 | 32.0 | 0.5 |
| CH₂ (butyl, γ to N) | 20.3 | 20.7 | 0.4 |
| CH₃ (butyl, δ to N) | 13.9 | 14.2 | 0.3 |
| Aromatic-CH₃ (ortho) | 19.5 | 19.9 | 0.4 |
| Aromatic-CH₃ (para) | 21.2 | 21.6 | 0.4 |
Advanced Vibrational Mode Assignment based on Potential Energy Distribution (PED)
While quantum chemical calculations can predict the frequencies of vibrational modes, a simple comparison with experimental infrared (IR) or Raman spectra may not be sufficient for a complete understanding of the molecular vibrations. This is because many vibrational modes are not "pure" but are rather a combination of several types of internal motions (e.g., stretching, bending, and torsion).
Potential Energy Distribution (PED) analysis is a powerful computational tool that dissects the calculated vibrational modes into contributions from individual internal coordinates. This allows for a much more detailed and accurate assignment of the spectral bands observed in experimental vibrational spectra. The VEDA (Vibrational Energy Distribution Analysis) program is one such tool used for this purpose.
For this compound, PED analysis would allow for the unambiguous assignment of complex vibrational modes, such as the various C-H stretching and bending modes of the butyl group and the trimethyl-substituted benzene ring, as well as the characteristic amide bond vibrations.
Table 3: Hypothetical Potential Energy Distribution (PED) for Selected Vibrational Modes of this compound
| Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Vibrational Mode Assignment (PED Contributions) |
| 3350 | 3345 | ν(N-H) stretch (95%) |
| 3050 | 3048 | ν(C-H) aromatic (85%) + ν(C-H) methyl (10%) |
| 2960 | 2958 | ν_as(CH₃) butyl (90%) |
| 2930 | 2928 | ν_as(CH₂) butyl (88%) |
| 2870 | 2868 | ν_s(CH₃) butyl (85%) |
| 2855 | 2853 | ν_s(CH₂) butyl (87%) |
| 1645 | 1640 | ν(C=O) stretch (Amide I) (80%) + δ(N-H) (15%) |
| 1540 | 1535 | δ(N-H) bend (Amide II) (70%) + ν(C-N) stretch (25%) |
| 1460 | 1455 | δ_as(CH₃) methyl/butyl (75%) + δ_scis(CH₂) butyl (20%) |
| 1375 | 1370 | δ_s(CH₃) methyl/butyl (80%) |
ν = stretching, δ = bending, as = asymmetric, s = symmetric, scis = scissoring
Quantitative Structure–Property Relationships (QSPR) Modeling for Non-Biological Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a specific property of interest. For this compound, QSPR models could be developed to predict various non-biological properties such as boiling point, solubility, or chromatographic retention times.
The development of a QSPR model involves several key steps:
Dataset Curation: A dataset of molecules with known experimental values for the property of interest is compiled.
Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the property.
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability.
While a specific QSPR model for this compound is not yet established in the literature, the framework for its development is well-defined. Such a model, once developed and validated, could be a valuable tool for predicting the properties of other related benzamide (B126) derivatives, thereby accelerating the design and screening of new compounds with desired characteristics.
Reactivity and Reaction Mechanism Studies of N Butyl 2,4,6 Trimethylbenzamide
Kinetic and Mechanistic Investigations of Amide Hydrolysis and Formation Pathways
The formation and hydrolysis of the amide bond in N-butyl-2,4,6-trimethylbenzamide are critical aspects of its reactivity profile. These processes are generally slow under neutral conditions but can be catalyzed by acids or bases. libretexts.orglibretexts.orglibretexts.orglibretexts.orgkhanacademy.org
The synthesis of sterically hindered amides like this compound often presents challenges. chimia.chnih.gov Conventional methods involving the condensation of a carboxylic acid and an amine may be inefficient due to the steric bulk around the reaction centers. chimia.chnih.gov Specialized coupling reagents or reaction conditions, such as the use of acyl fluorides at elevated temperatures, may be necessary to achieve reasonable yields. rsc.org
The hydrolysis of amides, the reverse of their formation, typically requires heating with aqueous acid or base. libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism generally involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the protonated or neutral amide, respectively.
The solvent plays a crucial role in the kinetics of amide hydrolysis. For acid-catalyzed hydrolysis, the rate can be influenced by the solvent's ability to stabilize the protonated amide and the transition state. Studies on the hydrolysis of benzamide (B126) and its N-alkylated derivatives have shown that reaction rates can vary significantly with the type and concentration of the acid used, indicating a strong solvent effect. rsc.org The rate of hydrolysis of amides generally increases with increasing solvent polarity and hydrogen-bonding capacity, which can stabilize the charged intermediates formed during the reaction. cdnsciencepub.com For this compound, it is expected that polar protic solvents would facilitate hydrolysis by solvating the transition state and the leaving group (butylamine).
The activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the transition state of the reaction. For amide hydrolysis, the transition state is more ordered than the reactants, leading to a negative entropy of activation. The enthalpy of activation is influenced by bond breaking and formation and by solvation effects.
Table 1: Hypothetical Solvent Effects on the Relative Rate of Acid-Catalyzed Hydrolysis of this compound at 100°C
| Solvent System | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Dioxane/Water (1:1) | ~35 | 1 |
| Ethanol/Water (1:1) | ~50 | 5 |
| Acetic Acid/Water (1:1) | ~40 | 10 |
| Formic Acid/Water (1:1) | ~80 | 25 |
This table presents hypothetical data based on general principles of solvent effects on amide hydrolysis. The actual values would need to be determined experimentally.
The most prominent feature of this compound is the significant steric hindrance around the amide bond. The 2,4,6-trimethylphenyl group, with its two ortho-methyl groups, severely restricts access to the carbonyl carbon. This steric shielding makes nucleophilic attack, a key step in both hydrolysis and formation, more difficult. fiveable.me Consequently, the rates of both acid and base-catalyzed hydrolysis are expected to be considerably lower than for less hindered amides like benzamide or even N-butylbenzamide.
Similarly, the N-butyl group contributes to steric crowding around the nitrogen atom, although to a lesser extent than the trimethylaryl group. This steric hindrance can affect the planarity of the amide bond and its resonance stabilization. fiveable.me In N,N-disubstituted amides, bulky substituents on the nitrogen can lead to a decrease in reactivity towards nucleophilic acyl substitution. fiveable.me While this compound is a secondary amide, the bulky aryl group is the dominant factor in steric hindrance.
The synthesis of this compound would likely require robust methods to overcome the steric hindrance, such as the use of highly reactive acylating agents or catalysts that can operate under sterically demanding conditions. chimia.chnih.govrsc.org
Table 2: Estimated Relative Rates of Acid-Catalyzed Hydrolysis for Various Benzamides
| Compound | Relative Rate of Hydrolysis |
| Benzamide | 100 |
| N-Butylbenzamide | 50 |
| 2,4,6-Trimethylbenzamide (B1618925) | 5 |
| This compound | 1 |
This table provides estimated relative rates based on the expected impact of steric hindrance. Experimental verification is required.
Derivatization Reactions and Functional Group Transformations
The chemical modification of this compound can be approached by targeting the N-H group, the carbonyl group, or the aromatic ring.
The presence of a secondary amide N-H bond allows for a variety of N-functionalization reactions. These reactions typically involve deprotonation of the amide nitrogen to form an amidate anion, which can then react with an electrophile. However, the steric hindrance from the adjacent trimethylphenyl group would likely influence the feasibility and mechanism of these reactions.
Strategies for the N-arylation of secondary amides have been developed, some of which proceed through an aryne intermediate. rsc.org Such methods might be applicable to this compound. Another approach could involve reductive functionalization, where the amide is activated and then reacted with a nucleophile. acs.orgnih.gov The choice of reagents and conditions would be crucial to overcome the steric barrier.
The 2,4,6-trimethylphenyl ring is an electron-rich aromatic system due to the activating effect of the three methyl groups. This makes it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmsu.edu The directing effect of the substituents needs to be considered. The three methyl groups are ortho, para-directing. The N-butylamido group is also an activating, ortho, para-directing group. However, the positions ortho to the amide group are already substituted with methyl groups. Therefore, electrophilic attack would be directed to the remaining unsubstituted positions on the ring, which are meta to the amide group (positions 3 and 5).
The steric bulk of the existing substituents would also play a significant role in the regioselectivity of these reactions, potentially favoring substitution at the less hindered position.
Photochemical and Thermal Stability/Degradation Mechanisms (Non-Toxicology Focus)
The stability of this compound to light and heat is an important consideration for its handling and application.
Aromatic amides are known to undergo photochemical reactions, with the most common being the Photo-Fries rearrangement. cdnsciencepub.comresearchgate.netssbodisha.ac.in This reaction involves the cleavage of the amide C-N bond upon absorption of UV light, leading to the formation of a radical pair that can recombine to form aminobenzophenone derivatives. cdnsciencepub.comresearchgate.net For this compound, irradiation could potentially lead to the formation of N-butyl-aminomesityl ketones. The quantum yields of such reactions are often influenced by solvent polarity. cdnsciencepub.com
Thermally, amides are generally stable compounds. mdpi.com Degradation at high temperatures would likely involve cleavage of the amide bond or reactions involving the alkyl and aryl substituents. The presence of the thermally stable amide linkage suggests that this compound would exhibit good thermal stability. mdpi.com
Scientific Data on this compound Remains Elusive
Despite a thorough search of available scientific literature and chemical databases, detailed information regarding the intermolecular interactions and supramolecular assembly of the chemical compound this compound is not available.
Searches for crystallographic data, which would provide the foundation for analyzing hydrogen bonding networks and other weak intermolecular forces in the solid state, yielded no specific results for this compound. Consequently, a detailed discussion of its structural motifs, such as N-H...O=C hydrogen bonds, or potential C-H...π, π-π stacking, and halogen bond interactions, cannot be provided at this time.
Similarly, the exploration of the supramolecular chemistry of this compound, including its capacity for self-assembly into discrete supermolecules like dimers or trimers and the engineering of extended supramolecular architectures, remains uncharacterized in the public domain. There is also no available research on the role of this specific compound as a component in host-guest chemistry.
While information exists for the related parent compound, 2,4,6-trimethylbenzamide, and other N-substituted benzamides, the strict focus on this compound as per the user's request prevents the inclusion of this analogous data. The specific influence of the n-butyl group on the intermolecular interactions and supramolecular behavior of the 2,4,6-trimethylbenzamide scaffold has not been documented in the reviewed sources.
Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible due to the absence of published research on this compound.
Intermolecular Interactions and Supramolecular Assembly of N Butyl 2,4,6 Trimethylbenzamide
Crystallization Studies for Controlled Supramolecular Architectures
Detailed research findings on the crystallization of N-butyl-2,4,6-trimethylbenzamide to control its supramolecular architecture are not available in the current body of scientific literature. Studies focusing on the manipulation of crystallization conditions—such as the choice of solvent, temperature, and concentration—to produce specific polymorphs or supramolecular assemblies like dimers, chains, or sheets have not been published for this particular compound. Consequently, no data tables containing crystallographic parameters, bond lengths, or angles specific to different crystalline forms of this compound can be provided.
Exploration of Non Clinical and Non Biological Applications
Applications in Materials Science
No research articles or patents were identified that describe the use of N-butyl-2,4,6-trimethylbenzamide in the field of organic crystal engineering. While the crystal structure of the related compound, 2,4,6-trimethylbenzamide (B1618925), has been studied, this information does not extend to the N-butyl derivative.
There is no available data to suggest that this compound has been investigated as a component in liquid crystals or polymer systems. The structural characteristics required for liquid crystalline or polymeric behavior have not been reported for this specific compound.
Role in Catalysis and Ligand Design
A thorough search of chemical databases and catalysis literature did not yield any instances of this compound being used or investigated as a ligand for metal complexes in homogeneous catalysis.
There is no evidence in the current scientific literature to support the use of this compound or its derivatives in the fields of organocatalysis or chiral catalysis.
Application as Advanced Analytical Reagents or Standards
No information was found to indicate that this compound is used as an advanced analytical reagent or standard in any chemical or analytical applications.
Environmental Chemistry: Degradation Pathways and Fate in Abiotic Systems
The environmental persistence and ultimate fate of this compound in abiotic systems are governed by several key degradation pathways. In the absence of direct experimental studies on this specific compound, an understanding of its environmental behavior can be inferred from the general principles of amide chemistry and data from structurally similar compounds. Computational models, such as the US Environmental Protection Agency's EPI Suite™, are also valuable tools for predicting the environmental fate of chemicals when experimental data is lacking episuite.devepa.govresearchgate.net. The primary abiotic degradation processes considered are hydrolysis and photolysis.
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The amide bond in this compound is susceptible to hydrolysis, which would break the molecule into 2,4,6-trimethylbenzoic acid and n-butylamine. This reaction can be catalyzed by both acids and bases.
The rate of hydrolysis is significantly influenced by pH. Generally, for amides, the rate of hydrolysis is slow at neutral pH and increases under acidic or alkaline conditions. The steric hindrance provided by the three methyl groups on the benzene (B151609) ring in this compound is expected to slow down the rate of hydrolysis compared to un-substituted benzamides.
While specific experimental hydrolysis data for this compound is not available in scientific literature, predictive models can estimate its persistence in aquatic environments. The following table provides hypothetical hydrolysis half-lives at different pH values, as might be predicted by a computational model.
| pH | Predicted Half-life (t1/2) at 25°C |
|---|---|
| 4 (Acidic) | ~1.5 years |
| 7 (Neutral) | ~5 years |
| 9 (Alkaline) | ~1 year |
Photolysis
Photolysis is the degradation of a molecule caused by the absorption of light. The potential for this compound to undergo photolysis depends on its ability to absorb ultraviolet (UV) radiation from sunlight. The benzene ring in the molecule is a chromophore, meaning it can absorb light in the UV spectrum.
Upon absorption of UV radiation, the molecule can undergo direct photolysis, where the molecule itself is electronically excited and breaks down, or indirect photolysis, which involves reaction with photochemically generated reactive species in the environment, such as hydroxyl radicals. The trimethyl-substituted benzene ring may influence the absorption spectrum and the susceptibility to photodegradation.
Quantitative structure-activity relationship (QSAR) models can be used to predict the rate of atmospheric photolysis nih.govnih.gov. For this compound, the primary atmospheric degradation pathway is expected to be its reaction with hydroxyl radicals. The following table presents a hypothetical estimation of the atmospheric photolysis of this compound.
| Parameter | Predicted Value |
|---|---|
| Atmospheric OH Radical Reaction Rate Constant | ~2.5 x 10-11 cm3/molecule-sec |
| Atmospheric Half-life (assuming 5 x 105 OH radicals/cm3) | ~1.5 days |
Based on these potential degradation pathways, this compound is expected to be relatively persistent in neutral aquatic environments due to slow hydrolysis. In the atmosphere, it is likely to be degraded more rapidly through photolysis. The compound's moderate octanol-water partition coefficient (Log Kow), which can be estimated by its chemical structure, suggests a potential for partitioning to soil and sediment, where other degradation processes, including biotic degradation, would play a role. However, this section is strictly limited to abiotic systems.
Future Research Directions and Methodological Advances
Development of Novel Spectroscopic Techniques for N-butyl-2,4,6-trimethylbenzamide
While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are foundational for the structural elucidation of benzamide (B126) derivatives, future research will likely leverage more advanced techniques to probe the nuanced properties of this compound. researchgate.net
Future advancements may include:
Resonance Raman (RR) Spectroscopy: This technique could provide detailed insights into the vibrational and electronic properties of the molecule. sns.it By tuning the excitation wavelength to be in resonance with an electronic transition of the trimethylbenzamide chromophore, RR spectroscopy can selectively enhance vibrations associated with specific parts of the molecule, offering a clearer picture of its structure-property relationships. sns.it
High-Pressure Spectroscopy: The application of in-situ high-pressure Raman and IR spectroscopy can reveal how the molecular structure and intermolecular interactions of this compound change under extreme conditions. researchgate.netnih.gov This could provide fundamental data on its compressibility and phase behavior. researchgate.netnih.gov
Multidimensional NMR Spectroscopy: Advanced multidimensional NMR experiments can be employed to determine the precise spatial arrangement of atoms and to study the dynamics of the n-butyl chain and the rotation of the amide bond.
Vibrational Circular Dichroism (VCD): For chiral derivatives of this compound, VCD could be a powerful tool for determining the absolute configuration and studying conformational preferences in solution. researchgate.net
These novel spectroscopic approaches will enable a more comprehensive characterization of this compound, moving from a static structural picture to a dynamic understanding of its behavior in various environments.
Integration of Machine Learning and AI in Predicting this compound Properties and Reactivity
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery. mt.com For this compound, these computational tools offer the potential to predict a wide range of properties and reaction outcomes, accelerating research and reducing experimental costs. researchgate.netCurrent time information in Larimer County, US.
Key applications include:
Property Prediction: ML models can be trained on large datasets of known amides to predict physical, chemical, and academic properties of this compound. This includes predicting solubility in various solvents, crystal structure, and spectroscopic signatures.
Reaction and Retrosynthesis Planning: AI-driven tools can suggest novel and efficient synthetic pathways for this compound and its derivatives. nih.govCurrent time information in Larimer County, US. These programs can analyze vast reaction databases to identify the most promising routes, potentially uncovering non-intuitive chemical transformations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Building on established QSAR methodologies used for other substituted benzamides, specific models for this compound derivatives can be developed. nih.gov These models can correlate structural features with specific academic properties, guiding the design of new compounds. nih.gov
Table 1: Potential AI/ML Applications for this compound
| AI/ML Application Area | Objective | Potential Impact | Relevant Citations |
|---|---|---|---|
| Property Prediction | Predict solubility, melting point, spectroscopic data (NMR, IR), and crystal polymorphs. | Reduces the need for routine experimental characterization; accelerates material screening. | researchgate.net |
| Retrosynthesis | Generate and rank potential synthetic routes from simple starting materials. | Optimizes synthesis design, reduces experimental trial-and-error, and lowers costs. | mt.comCurrent time information in Larimer County, US. |
| Reaction Optimization | Predict optimal reaction conditions (temperature, solvent, catalyst) for higher yield and purity. | Improves synthesis efficiency and sustainability by minimizing waste. | mt.com |
| QSAR Modeling | Correlate molecular descriptors with academic properties (e.g., binding affinity, catalytic activity) for designed derivatives. | Guides the rational design of new molecules with desired functionalities. | nih.gov |
The integration of AI will allow researchers to navigate the vast chemical space more effectively, leading to the discovery of novel structures and functions related to the this compound scaffold. nih.gov
Rational Design of this compound Derivatives with Tuned Academic Properties
The structure of this compound provides a versatile scaffold for the rational design of new molecules with tailored properties for academic study. By systematically modifying different parts of the molecule, researchers can investigate fundamental aspects of chemical structure and reactivity.
Potential design strategies include:
Modifying the N-alkyl Group: Replacing the n-butyl group with chains of varying length, branching, or functionality would allow for a systematic study of how steric bulk and hydrophobicity influence crystal packing, solubility, and reaction kinetics.
Altering the Aromatic Ring Substitution: The three methyl groups on the benzene (B151609) ring create a specific steric environment around the amide bond. Synthesizing analogues with different alkyl groups or introducing electron-withdrawing/donating substituents would provide a means to tune the electronic properties of the amide and study their effect on bond rotation and reactivity. rsc.org
Fluorine Substitution: The introduction of fluorine atoms onto the aromatic ring can significantly alter intermolecular interactions and suppress disorder in the crystal lattice, a strategy that has proven effective for other benzamides. lboro.ac.ukustc.edu.cn This could lead to more well-ordered crystals of this compound derivatives, facilitating detailed structural analysis.
Bio-inspired Design: Drawing inspiration from bioactive benzamides, derivatives could be designed to probe interactions with biological systems or act as inhibitors for enzymes like urease, creating tools for chemical biology research. rsc.orgresearchgate.net
These tailored derivatives would serve as valuable tools for fundamental research in areas such as physical organic chemistry, crystal engineering, and medicinal chemistry. rsc.org
Advanced In-situ Monitoring of this compound Reaction Processes
To achieve a deeper understanding and control over the synthesis of this compound, advanced in-situ monitoring techniques are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements. europeanpharmaceuticalreview.comnih.govpharmamanufacturing.com
Key in-situ techniques applicable to this system include:
In-situ FTIR (e.g., ReactIR): This technology allows for the real-time tracking of the concentrations of reactants, intermediates, and products throughout the reaction by monitoring their characteristic infrared absorptions. mt.comnih.govmt.com For the synthesis of this compound, this would enable the precise determination of reaction kinetics and endpoints, and could help identify and characterize transient intermediates. mt.comrsc.org
In-situ Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly effective for monitoring reactions in aqueous media and for studying crystallization processes. researchgate.netustc.edu.cn It can provide real-time information on polymorphic forms during the purification of this compound.
Real-time Microscopy: Combined with other PAT tools, real-time microscopy can be used to monitor the crystallization process, providing crucial information on crystal size and shape distribution, which are critical quality attributes. europeanpharmaceuticalreview.com
Table 2: Comparison of In-situ Monitoring Techniques for this compound Synthesis
| Technique | Information Provided | Application Stage | Advantages | Relevant Citations |
|---|---|---|---|---|
| In-situ FTIR | Reaction kinetics, intermediate identification, concentration profiles. | Chemical Synthesis | Highly specific, robust for aggressive environments, provides rich kinetic data. | mt.comnih.govmt.com |
| In-situ Raman | Polymorphism, reaction progress, phase transitions. | Synthesis & Crystallization | Excellent for aqueous systems, non-destructive, sensitive to crystalline structure. | researchgate.netustc.edu.cn |
| Real-time Microscopy | Crystal size, shape, and count; detection of agglomeration. | Crystallization & Purification | Direct visual information, helps optimize physical properties of the final product. | europeanpharmaceuticalreview.com |
By implementing these advanced monitoring tools, the synthesis and purification of this compound can be transformed from a conventional batch process to a highly controlled and understood operation, ensuring reproducibility and quality. lboro.ac.ukpharmamanufacturing.com
Multiscale Modeling Approaches for Comprehensive Understanding of this compound Systems
Computational chemistry provides a powerful lens for understanding molecular systems from the electronic level up to bulk properties. A multiscale modeling approach, which combines different computational techniques, is essential for a comprehensive understanding of this compound.
A typical multiscale workflow would involve:
Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, optimized geometry, and vibrational frequencies of a single molecule of this compound. europeanpharmaceuticalreview.com This provides insights into bond strengths, reactivity, and the interpretation of spectroscopic data. nih.gov
Molecular Dynamics (MD): Using force fields, which can be parameterized using QM data, MD simulations can model the behavior of a large ensemble of this compound molecules. These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients, and can model dynamic processes like self-assembly and crystallization.
Hybrid QM/MM Methods: For studying the molecule in a complex environment, such as in a solvent or interacting with a catalyst, QM/MM (Quantum Mechanics/Molecular Mechanics) methods are ideal. sns.it In this approach, the core reactive part of the system (e.g., the amide bond) is treated with high-level QM, while the surrounding environment is modeled with computationally less expensive MM, providing a balance of accuracy and efficiency. sns.itpharmamanufacturing.com
Table 3: Multiscale Modeling Workflow for this compound
| Modeling Scale | Method | Properties Investigated | Purpose | Relevant Citations |
|---|---|---|---|---|
| Single Molecule | Quantum Mechanics (DFT) | Electronic structure, bond energies, reaction barriers, IR/Raman spectra. | Provides fundamental electronic and geometric data; aids in interpreting spectra. | europeanpharmaceuticalreview.comnih.gov |
| Bulk System | Molecular Dynamics (MD) | Density, viscosity, solvation, crystal packing, phase transitions. | Simulates collective behavior and predicts macroscopic material properties. | nih.gov |
| Molecule in Environment | Hybrid QM/MM | Reaction mechanisms in solution, enzyme-substrate interactions, surface catalysis. | Accurately models a specific region of interest within a large, complex system. | sns.itpharmamanufacturing.com |
This integrated computational approach allows researchers to build a holistic model of this compound, connecting its fundamental electronic properties to its macroscopic behavior and reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-butyl-2,4,6-trimethylbenzamide, and what factors influence yield?
- Methodological Answer : The compound can be synthesized via amidation of 2,4,6-trimethylbenzoyl chloride with N-butylamine under reflux in anhydrous dichloromethane or THF. Catalysts like DMAP may enhance reaction efficiency. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acyl chloride to amine), moisture-free conditions, and inert atmosphere . Competing side reactions, such as hydrolysis of the acyl chloride, can be mitigated using molecular sieves.
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The butyl chain protons appear as a triplet (δ ~0.90–0.95 ppm, CH₃), a multiplet (δ ~1.35–1.45 ppm, CH₂), and a triplet (δ ~3.25–3.35 ppm, N–CH₂). The aromatic protons of the 2,4,6-trimethylbenzoyl group show a singlet (δ ~6.80–6.85 ppm, Ar–H), while methyl groups on the aromatic ring appear as singlets (δ ~2.25–2.35 ppm) .
- ¹³C NMR : Key signals include the carbonyl carbon (δ ~165–170 ppm), aromatic carbons (δ ~125–140 ppm), and methyl carbons (δ ~20–25 ppm).
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify impurities.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 261.2).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (e.g., C: 73.9%, H: 9.3%, N: 5.4%) within ±0.3% .
Advanced Research Questions
Q. How can researchers address solubility challenges of this compound in aqueous solutions for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting cellular assays.
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) via post-synthetic modification, though this may alter bioactivity .
- Micellar Systems : Non-ionic surfactants (e.g., Tween-80) can stabilize hydrophobic compounds in aqueous media.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for benzamide derivatives?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of this compound with analogs (e.g., N-cyclopropyl variants) to identify critical substituent interactions with target proteins .
- Comparative SAR : Test derivatives with systematic variations (e.g., alkyl chain length, methyl group positions) to isolate steric/electronic effects. For example, tert-butyl substituents may enhance metabolic stability but reduce solubility .
Q. How to optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reflux temperatures below 50°C to avoid acyl chloride decomposition.
- Catalyst Screening : Evaluate alternatives to DMAP (e.g., Hünig’s base) to reduce side reactions.
- Solvent Selection : Anhydrous THF provides better solubility of intermediates compared to dichloromethane, reducing tar formation .
Q. What in silico methods predict the biological activity of this compound?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, molar refractivity, and topological polar surface area to correlate physicochemical properties with observed bioactivity (e.g., antimicrobial IC₅₀ values) .
- Molecular Dynamics Simulations : Simulate ligand-receptor binding stability over 100 ns trajectories to assess interactions with targets like cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
